molecular formula C11H14N4O3 B13248246 1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13248246
M. Wt: 250.25 g/mol
InChI Key: PIHLJOXVBVVXRV-UHFFFAOYSA-N
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Description

1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes both pyrimidine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxadiazole ring through the reaction of an acyl hydrazide with an appropriate nitrile oxide. This intermediate can then be reacted with a suitable diketone to form the final tetrahydropyrimidine-2,4-dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: shares structural similarities with other heterocyclic compounds, such as imidazoles and thiazoles.

    Benzimidazoles: These compounds also contain fused ring systems and are known for their broad range of biological activities.

    Thiazoles: Similar to oxadiazoles, thiazoles are five-membered rings containing both nitrogen and sulfur atoms and are found in various bioactive molecules.

Uniqueness

The uniqueness of this compound lies in its combination of pyrimidine and oxadiazole rings, which may confer distinct chemical and biological properties not found in other similar compounds. This unique structure could lead to novel interactions with biological targets and new applications in various fields.

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

1,6-dimethyl-5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H14N4O3/c1-5(2)10-12-8(14-18-10)7-6(3)15(4)11(17)13-9(7)16/h5H,1-4H3,(H,13,16,17)

InChI Key

PIHLJOXVBVVXRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)C2=NOC(=N2)C(C)C

Origin of Product

United States

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